[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]
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Overview
Description
Methanone, (methylenedi-4,1-phenylene)bis[(4-fluorophenyl)- (9CI)] is a chemical compound with the molecular formula C27H18F2O2 and a molecular weight of 412.43 g/mol This compound is characterized by the presence of two fluorophenyl groups attached to a methylenedi-4,1-phenylene backbone, with a central methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (methylenedi-4,1-phenylene)bis[(4-fluorophenyl)- (9CI)] typically involves the reaction of 4-fluorobenzaldehyde with methylenedi-4,1-phenylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (methylenedi-4,1-phenylene)bis[(4-fluorophenyl)- (9CI)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methanone, (methylenedi-4,1-phenylene)bis[(4-fluorophenyl)- (9CI)] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methanone, (methylenedi-4,1-phenylene)bis[(4-fluorophenyl)- (9CI)] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (methylenedi-4,1-phenylene)bis[(4-chlorophenyl)- (9CI)]
- Methanone, (methylenedi-4,1-phenylene)bis[(4-bromophenyl)- (9CI)]
- Methanone, (methylenedi-4,1-phenylene)bis[(4-iodophenyl)- (9CI)]
Uniqueness
Methanone, (methylenedi-4,1-phenylene)bis[(4-fluorophenyl)- (9CI)] is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
CAS No. |
113736-17-7 |
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Molecular Formula |
C27H18F2O2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[4-[[4-(4-fluorobenzoyl)phenyl]methyl]phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C27H18F2O2/c28-24-13-9-22(10-14-24)26(30)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)27(31)23-11-15-25(29)16-12-23/h1-16H,17H2 |
InChI Key |
AKWIHAWQRYKYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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